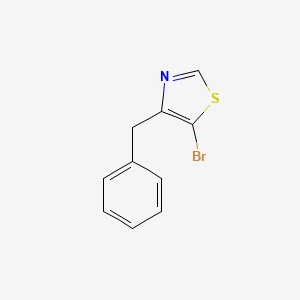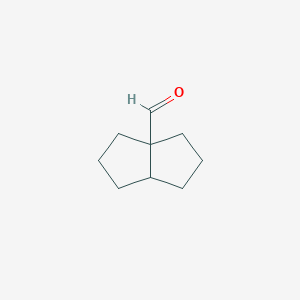
(3ar,6ar)-octahydropentalene-3a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3ar,6ar)-Octahydropentalene-3a-carbaldehyde, also known as 3OHP, is a synthetic hydrocarbon compound containing a carbon-carbon double bond and an aldehyde group. It is a versatile molecule that can be used in a variety of applications, from synthesis and catalysis to drug development and drug delivery. Its unique structure and properties make it a promising candidate for use in a range of scientific and medical research applications. This article will provide an overview of 3OHP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of (3ar,6ar)-octahydropentalene-3a-carbaldehyde is complex, but it is believed to involve the formation of a cyclic intermediate that can then undergo a variety of reactions. The cyclic intermediate can form a variety of products, depending on the reaction conditions. For example, it can form an aldehyde, an alcohol, or a carboxylic acid, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3ar,6ar)-octahydropentalene-3a-carbaldehyde have not been extensively studied. However, it is known to be an effective drug delivery vehicle, and has been used to deliver a variety of drugs, including antibiotics, anti-tumor agents, and anti-inflammatory drugs. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3ar,6ar)-octahydropentalene-3a-carbaldehyde for laboratory experiments include its relatively low cost, its high efficiency, and its versatility. It can be used in a variety of laboratory settings and can be used to synthesize a variety of compounds. Its main limitation is that it is a synthetic compound, and its effects on the human body are not fully understood.
Direcciones Futuras
The potential future applications of (3ar,6ar)-octahydropentalene-3a-carbaldehyde are numerous. It could be used in the development of new drugs or drug delivery systems, as well as in the synthesis of new compounds. It could also be used in the development of new catalysts or reagents for organic synthesis. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Métodos De Síntesis
(3ar,6ar)-octahydropentalene-3a-carbaldehyde is synthesized through a process known as the Diels-Alder reaction, which involves the reaction of an alkene with a dienophile. The reaction results in the formation of a cyclic product, which can then be hydrolyzed to form (3ar,6ar)-octahydropentalene-3a-carbaldehyde. The Diels-Alder reaction is a highly efficient and cost-effective method of synthesizing (3ar,6ar)-octahydropentalene-3a-carbaldehyde, and can be used in a variety of laboratory settings.
Aplicaciones Científicas De Investigación
(3ar,6ar)-octahydropentalene-3a-carbaldehyde has been used in a variety of scientific research applications, including drug delivery, catalysis, and organic synthesis. It has been used as a drug delivery vehicle for a variety of drugs, including antibiotics, anti-tumor agents, and anti-inflammatory drugs. It has also been used in organic synthesis as a catalyst for the formation of new compounds, and as a reagent for the synthesis of other compounds.
Propiedades
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-5-1-3-8(9)4-2-6-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNSVIKKJIXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropentalene-3a-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

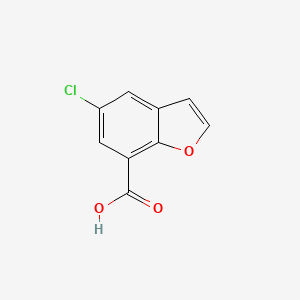
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

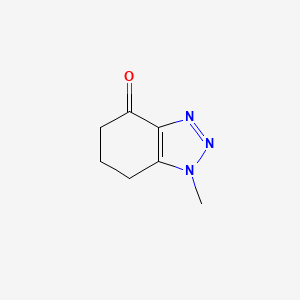
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
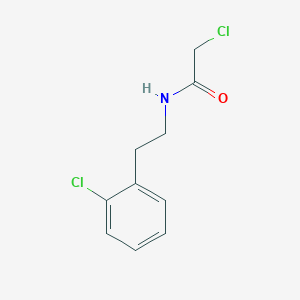
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)

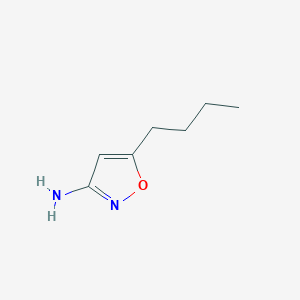
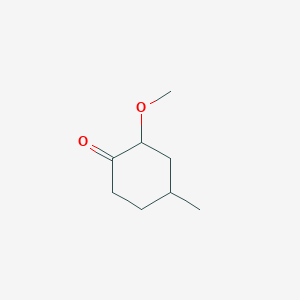
amine](/img/structure/B6603848.png)
